1-Azaspiro[3.5]nonan-3-one
Description
1-Azaspiro[3.5]nonan-3-one is a bicyclic organic compound featuring a spirocyclic framework where a nitrogen atom bridges a three-membered azetidine ring and a five-membered cyclohexanone ring. This structure confers unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The compound is synthesized via cycloaddition reactions, such as (2 + 2) photocycloadditions, as demonstrated in studies targeting spirocyclic β-lactams . Its rigid spirocyclic core enhances metabolic stability and bioavailability, rendering it a promising candidate for drug discovery programs targeting central nervous system (CNS) disorders and antimicrobial agents .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-6-9-8(7)4-2-1-3-5-8/h9H,1-6H2 |
InChI Key |
WKYXORNLVUTZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-Azaspiro[3.5]nonan-3-one typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azaspiro[3.5]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations:
Heteroatom Position: The position of nitrogen significantly impacts reactivity. For example, 7-Azaspiro[3.5]nonan-2-one (nitrogen at position 7) exhibits distinct metabolic stability compared to 1-Azaspiro[3.5]nonan-3-one (nitrogen at position 1) .
Substituents: Introduction of phenyl groups (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) enhances lipophilicity, improving blood-brain barrier penetration .
Sulfur vs. Oxygen/Nitrogen : 1-Thia-4-azaspiro compounds exhibit altered electronic profiles, increasing their suitability for antimicrobial applications .
Commercial Availability
- 1-Azaspiro[3.5]nonan-3-one: Limited commercial availability; custom synthesis required .
- 7-Azaspiro[3.5]nonan-2-one: Available at $223/250 mg (Enamine Ltd.) .
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Priced at $217.26/g (CAS 1909313-86-5) with ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
